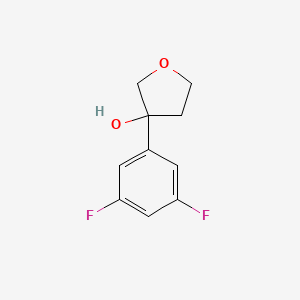
N-(1H-Imidazol-2-ylmethyl)-4-methoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxyphenyl-1H-imidazol-2-ylmethylamine is a compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-Imidazol-2-ylmethyl)-4-methoxyaniline typically involves the cyclization of amido-nitriles. One common method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxyphenyl-1H-imidazol-2-ylmethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding imidazole oxides.
Reduction: Reduction reactions can convert the imidazole ring into more saturated derivatives.
Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole oxides, while substitution reactions can introduce various functional groups onto the methoxyphenyl ring.
Applications De Recherche Scientifique
4-Methoxyphenyl-1H-imidazol-2-ylmethylamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: It can be used in the development of new materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of N-(1H-Imidazol-2-ylmethyl)-4-methoxyaniline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and other biological processes. The methoxyphenyl group can enhance the compound’s binding affinity and specificity for certain targets, such as enzymes or receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-1H-imidazole: A simpler imidazole derivative with a methyl group instead of a methoxyphenyl group.
1H-4-Methylimidazole: Another imidazole derivative with a methyl group at a different position on the ring.
4-(1-Isopropyl-2-methyl-1H-imidazol-5-yl)-N-(4-(methylsulfonyl)phenyl)pyrimidin-2-amine: A more complex derivative with additional functional groups.
Uniqueness
4-Methoxyphenyl-1H-imidazol-2-ylmethylamine is unique due to the presence of the methoxyphenyl group, which can significantly influence its chemical reactivity and potential applications. This structural feature distinguishes it from simpler imidazole derivatives and allows for a broader range of chemical modifications and applications.
Propriétés
Numéro CAS |
660405-05-0 |
|---|---|
Formule moléculaire |
C11H13N3O |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
N-(1H-imidazol-2-ylmethyl)-4-methoxyaniline |
InChI |
InChI=1S/C11H13N3O/c1-15-10-4-2-9(3-5-10)14-8-11-12-6-7-13-11/h2-7,14H,8H2,1H3,(H,12,13) |
Clé InChI |
UCGAWWFSIMHMAS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NCC2=NC=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl [(2,2-diethoxyethyl)sulfanyl]acetate](/img/structure/B8727661.png)
![7-Methylimidazo[1,2-a]pyrimidine-5-thiol](/img/structure/B8727664.png)

![2-[6-[1-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(5S)-5-[(2R,3S,5R)-3-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-5-[(3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-4-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-5-methoxy-3-methyloxan-2-yl]ethaneperoxoic acid](/img/structure/B8727688.png)






![2-(9-(tert-Butoxycarbonyl)-9-azabicyclo[3.3.1]nonan-3-yl)acetic acid](/img/structure/B8727738.png)

